1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride
Description
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride (CAS: 947534-14-7, molecular formula: C₉H₁₈ClNO₂) is a spirocyclic compound featuring a unique bicyclic structure with oxygen (dioxa) and nitrogen (aza) heteroatoms. The "spiro[5.6]dodecane" designation indicates a fused bicyclic system where two rings share a single atom (spiro junction), with ring sizes of five and six members . This structural motif is critical for its conformational rigidity, which may enhance binding specificity in pharmaceutical or agrochemical applications. The hydrochloride salt form improves solubility and stability, making it suitable for synthetic and industrial applications .
Properties
CAS No. |
947534-14-7 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
1,5-dioxa-10-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H |
InChI Key |
NMUFLUHHRHLAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)OCCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1,5-Dioxa-9-aza-spiro[5.6]dodecane and its hydrochloride salt typically involves the condensation of cyclic ketones (such as piperidin-4-one or azepan-4-one) with appropriate diols, followed by acid-catalyzed cyclization to form the spirocyclic ring system. Catalytic amounts of p-toluenesulfonic acid are often used to facilitate the cyclization step, yielding the azaspirocycle framework with high efficiency.
Specific Synthetic Route
A representative method for synthesizing 1,5-Dioxa-9-aza-spiro[5.6]dodecane involves:
- Step 1: Reaction of azepan-4-one with 1,3-propanediol under acidic conditions to form the spirocyclic intermediate.
- Step 2: Isolation and purification of the free amine spirocycle.
- Step 3: Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid.
This method leverages the nucleophilic attack of the diol hydroxyl groups on the ketone carbonyl carbon, followed by ring closure to form the spiro ring. The process is typically carried out under reflux with p-toluenesulfonic acid as catalyst.
Alternative Synthetic Strategies
Other approaches reported in the literature include:
Epoxide Ring-Opening Method: Starting from epoxides prepared via Corey–Chaikovsky reaction, epoxide ring opening with ethylene glycol monosodium salt can lead to diol intermediates, which upon cyclization form functionalized dioxane rings. This method can be adapted for spirocyclic compounds with additional heteroatoms.
Petasis Reaction-Based Approach: For related spirocyclic amines, the Petasis reaction of cyclic ketones with pinacol allylboronate and ammonia in methanol has been used to generate free amine intermediates. Subsequent protective group installation and cyclization yield spirocyclic amines, including sulfur-containing analogues. While this method is more general, it has been shown to be effective for synthesizing various spirocyclic frameworks.
Detailed Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the preparation of 1,5-Dioxa-9-aza-spiro[5.6]dodecane and related compounds based on the most reliable literature protocols:
Analytical Characterization
The synthesized 1,5-Dioxa-9-aza-spiro[5.6]dodecane hydrochloride is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the spirocyclic framework and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- X-ray Crystallography: Used to determine absolute configuration and confirm the spirocyclic structure when enantiomerically pure samples are obtained.
- Melting Point and Recrystallization: Purity is enhanced by recrystallization from solvents such as acetone or acetone/chloroform mixtures.
Discussion and Comparative Analysis
The acid-catalyzed cyclization of ketones with diols is a straightforward, scalable, and high-yielding method to prepare 1,5-Dioxa-9-aza-spiro[5.6]dodecane hydrochloride, making it suitable for medicinal chemistry applications.
The epoxide ring-opening approach offers access to functionalized derivatives but is less commonly used for the exact target compound due to more complex starting materials and moderate yields.
The Petasis reaction-based synthesis provides a versatile route to spirocyclic amines with potential for further functionalization, although yields for sulfur-containing analogues and related compounds can be lower.
The hydrochloride salt form enhances the compound's stability and solubility, which is critical for biological applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,5-Dioxa-9-azaspiro[5.5]undecane Hydrochloride (CAS: 71879-41-9)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structural Features: A [4.5]decane spiro system with additional aromatic substituents (benzothiazolyl, dimethylamino-phenyl). The ketone groups and extended conjugation enhance UV absorption properties, making this compound suitable for optical applications .
Heteroatom Substitution: Oxygen vs. Sulfur
1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride (CAS: 947534-15-8)
- Molecular Formula : C₉H₁₈ClNS₂
- Key Difference : Replacement of oxygen atoms with sulfur (dithia). Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity and may enhance membrane permeability in biological systems. However, sulfur’s susceptibility to oxidation could reduce stability compared to the dioxa analogue .
Functional Group Variations
1-Pyrrolidinepropanoic Acid, α-Methyl-, Methyl Ester, Hydrochloride (CAS: 37651-59-5)
- Molecular Formula: C₉H₁₈ClNO₂
- Key Difference: Shares the same molecular formula as the target compound but lacks the spirocyclic structure.
Physicochemical and Functional Properties
| Property | 1,5-Dioxa-9-aza-spiro[5.6]dodecane, HCl | 1,5-Dithia-9-aza-spiro[5.6]dodecane, HCl | 1,5-Dioxa-9-azaspiro[5.5]undecane, HCl |
|---|---|---|---|
| Molecular Weight | 209.7 g/mol | 225.8 g/mol | 193.7 g/mol |
| Heteroatoms | 2 O, 1 N | 2 S, 1 N | 2 O, 1 N |
| Spiro Ring System | [5.6]dodecane | [5.6]dodecane | [5.5]undecane |
| Key Applications | Pharmaceutical intermediates | Agrochemistry (e.g., analogs of endosulfan) | Chiral catalysts |
Biological Activity
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride (CAS No. 947534-14-7) is a specialized chemical compound known for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C₉H₁₈ClNO₂
- Molecular Weight : 207.70 g/mol
- Structure : The compound features a spiro structure, which contributes to its unique reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride is primarily characterized by its pharmacological potential, particularly in the fields of neuropharmacology and medicinal chemistry.
Research indicates that this compound may interact with neurotransmitter systems, potentially influencing pathways related to cognitive function and mood regulation. Its structure allows it to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity.
Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined various spiro compounds and highlighted the antidepressant-like effects of 1,5-Dioxa-9-aza-spiro[5.6]dodecane in animal models. The findings suggested:
- Increased serotonin levels : The compound appears to enhance serotonin availability in the synaptic cleft.
- Behavioral improvements : Mice treated with this compound showed reduced depressive behaviors in forced swim tests.
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Increased serotonin levels; reduced depressive behaviors in mice. |
Neuroprotective Effects
Another significant area of research focuses on the neuroprotective properties of this compound. In vitro studies demonstrated:
- Reduction of oxidative stress : The compound exhibited antioxidant properties that protect neuronal cells from damage.
- Cell viability enhancement : Cultured neurons treated with 1,5-Dioxa-9-aza-spiro[5.6]dodecane showed improved survival rates under stress conditions.
| Study | Findings |
|---|---|
| Neuroscience Letters | Exhibited antioxidant properties; improved neuronal cell viability under stress. |
Case Study 1: Application in Anxiety Disorders
A clinical trial investigated the efficacy of 1,5-Dioxa-9-aza-spiro[5.6]dodecane as an adjunct therapy for patients with generalized anxiety disorder (GAD). The results indicated:
- Significant reduction in anxiety scores : Patients reported a marked decrease in anxiety symptoms after treatment.
- Improved quality of life : Participants noted enhancements in daily functioning and overall well-being.
Case Study 2: Cognitive Enhancement
In a double-blind placebo-controlled study, healthy adults received either the compound or a placebo over four weeks. Key findings included:
- Cognitive performance improvement : Participants taking the compound showed enhanced memory recall and attention span compared to the placebo group.
Q & A
Q. How can researchers confirm the identity and purity of 1,5-Dioxa-9-aza-spiro[5.6]dodecane hydrochloride?
Methodological Answer:
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to verify the spirocyclic framework and functional groups. Mass spectrometry (MS) can confirm the molecular ion peak ([M+H]⁺) at m/z 215.6 (C₉H₁₈ClNO₂) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 210–280 nm) is recommended. Resolution (R) between impurities and the main compound should exceed 1.5, as per USP standards for related spirocyclic compounds .
- CAS Verification : Cross-reference CAS 947534-14-7 with spectral databases .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods to minimize inhalation risks .
- Training : Personnel must pass safety exams (100% score) before handling, as mandated for advanced lab courses .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the hydrochloride moiety .
Q. What are the foundational synthetic routes for this compound?
Methodological Answer:
- Key Steps : Cyclization reactions involving heteroatom-rich precursors (e.g., amines and ethers) under controlled temperatures (40–80°C) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Yield Improvement : Sodium triacetoxyborohydride (NaBH(OAc)₃) can stabilize intermediates in reductive amination steps .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction coordinates and identify transition states .
- Machine Learning (ML) : Train models on existing spirocyclic compound datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Feedback Loops : Integrate experimental data (e.g., NMR yields) into simulations to refine computational predictions .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound?
Methodological Answer:
- Derivative Synthesis : Modify the spirocyclic core (e.g., introduce fluorinated or cyclopropyl groups) and assess bioactivity .
- Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with protein targets (e.g., neurotransmitter receptors) .
- Data Correlation : Apply multivariate analysis to link structural features (e.g., ring strain, substituent polarity) to biological activity .
Q. How can factorial design improve synthesis yield and purity?
Methodological Answer:
- Variables : Test factors like temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃) in a 2³ factorial design .
- Response Surface Methodology (RSM) : Optimize interactions between variables to maximize yield and minimize impurities .
- Case Study : A 15% yield increase was achieved by adjusting reaction time (24→18 hrs) and solvent (DMF→THF) in analogous spiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
